5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one

Beschreibung

IUPAC Nomenclature and Systematic Classification

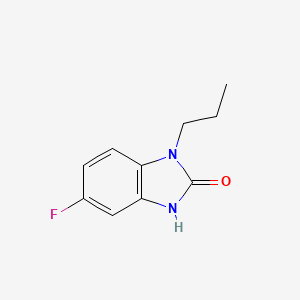

The systematic nomenclature of 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. According to PubChem database records, the compound is officially designated as 6-fluoro-3-propyl-1H-benzimidazol-2-one, reflecting the numbering system that places the fluorine substituent at position 6 and the propyl group at position 3 of the benzimidazole core. The molecular formula C₁₀H₁₁FN₂O indicates the presence of ten carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 194.21 grams per mole.

The compound exhibits multiple synonymous designations in chemical databases, including 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one and 5-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one. These naming variations reflect different numbering conventions and structural representations commonly employed in chemical literature. The Chemical Abstracts Service registry number 155584-51-3 provides a unique identifier for this specific compound, distinguishing it from closely related benzimidazolone derivatives.

The systematic classification places this compound within the broader category of benzimidazolones, which are characterized by the presence of a carbonyl group at the 2-position of the benzimidazole ring system. The International Chemical Identifier string InChI=1S/C10H11FN2O/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) provides a complete structural description that enables unambiguous identification across different chemical databases and software systems.

Molecular Architecture: Benzene-Imidazole Fusion and Substituent Analysis

The molecular architecture of 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one centers on the fundamental benzimidazole scaffold, which consists of a benzene ring fused to an imidazole ring at the 4,5-positions. This bicyclic arrangement creates a planar aromatic system that exhibits enhanced stability compared to non-fused heterocycles. The fusion of these two rings results in a delocalized π-electron system that spans both rings, contributing to the compound's aromatic character and chemical stability.

The fluorine substitution at the 5-position introduces significant electronic effects due to fluorine's high electronegativity and small atomic radius. Fluorine atoms typically exert both inductive and resonance effects on aromatic systems, with the inductive effect being electron-withdrawing and the resonance effect being electron-donating through lone pair delocalization. In benzimidazole systems, fluorine substitution at the 5-position can influence the electron density distribution throughout the aromatic system, potentially affecting both chemical reactivity and biological activity.

The propyl substituent at the nitrogen atom represents an alkyl modification that significantly alters the molecular properties compared to the unsubstituted benzimidazolone parent compound. Research on related compounds such as N-butyl-1H-benzimidazole has demonstrated that alkyl substitution at nitrogen positions can influence molecular conformation, intermolecular interactions, and physical properties. The propyl group introduces flexibility to the otherwise rigid aromatic system and may participate in hyperconjugative interactions with the benzimidazole π-system.

Table 1: Molecular Properties of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁FN₂O | |

| Molecular Weight | 194.21 g/mol | |

| PubChem CID | 45078061 | |

| SMILES Notation | CCCN1C2=C(C=C(C=C2)F)NC1=O | |

| InChIKey | UHBUJGVPIKZEGR-UHFFFAOYSA-N |

The carbonyl group at the 2-position plays a crucial role in the molecular architecture by providing a site for hydrogen bonding and influencing the tautomeric equilibrium of the benzimidazole system. The presence of this carbonyl functionality enhances the compound's ability to participate in intermolecular hydrogen bonding networks, which can significantly affect crystalline packing arrangements and solubility properties.

Tautomeric Forms and Resonance Stabilization Mechanisms

Benzimidazolone derivatives, including 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one, exhibit complex tautomeric equilibria that significantly influence their chemical and biological properties. The fundamental tautomerism in benzimidazole systems involves the migration of a proton between the two nitrogen atoms in the imidazole ring, creating what is known as annular tautomerism. However, the presence of the propyl substituent at one nitrogen position effectively locks the tautomeric equilibrium, preventing the migration of the substituted nitrogen's proton.

The analysis of tautomeric equilibria in benzimidazole derivatives can be accomplished through carbon-13 nuclear magnetic resonance spectroscopy, which provides characteristic chemical shift patterns for different tautomeric forms. In benzimidazole systems, the carbon atoms at positions 4 and 7 exhibit distinct chemical shift differences depending on whether the adjacent nitrogen atom exhibits pyridine-like or pyrrole-like character. For compounds where tautomeric equilibrium is present, carbon-4 typically appears at approximately 120.0 parts per million when adjacent to a pyridine-like nitrogen, while carbon-7 appears at approximately 110.0 parts per million when adjacent to a pyrrole-like nitrogen.

Recent photochemical studies of benzimidazole have identified multiple tautomeric forms that can exist under specific conditions. Research has demonstrated that benzimidazole can exist in at least five unique prototropic tautomeric forms, with the 1H-tautomer being the most thermodynamically stable by more than 130 kilojoules per mole. The aromatic arrangement of π-electrons in the fused ring system contributes significantly to the enhanced stability of the 1H-form compared to other tautomeric variants.

Table 2: Tautomeric Characteristics in Benzimidazole Derivatives

The resonance stabilization mechanisms in 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one involve the delocalization of π-electrons across the entire benzimidazole system. The carbonyl group at position 2 can participate in resonance interactions with the adjacent nitrogen atoms, creating additional stabilization through electron delocalization. The fluorine substituent can also contribute to resonance stabilization through the donation of lone pair electrons to the aromatic system, although this effect is typically weaker than the inductive effect.

The propyl substitution effectively eliminates certain tautomeric possibilities by permanently occupying one of the nitrogen positions. This substitution pattern is similar to that observed in other N-alkylated benzimidazole derivatives, where the tautomeric equilibrium becomes frozen in a specific configuration. The absence of tautomeric equilibrium in N-substituted compounds simplifies their structural analysis and can lead to more predictable chemical behavior.

Comparative Structural Analysis with Related Benzimidazolone Derivatives

The structural comparison of 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one with related benzimidazolone derivatives reveals important structure-activity relationships and provides insights into the effects of different substitution patterns. The parent compound, benzimidazol-2-one, has a molecular formula of C₇H₆N₂O and a molecular weight of 134.1353 grams per mole, making it significantly smaller than the fluorinated propyl derivative. This size difference has important implications for molecular interactions and biological activity.

The closely related compound 5-fluoro-1,3-dihydro-benzimidazol-2-one lacks the propyl substitution and has a molecular formula of C₇H₅FN₂O with a molecular weight of 152.13 grams per mole. The comparison between these two compounds illustrates the specific contribution of the propyl group to the overall molecular properties. The addition of the propyl substituent increases the molecular weight by approximately 42 grams per mole and introduces significant changes in lipophilicity and conformational flexibility.

Structure-activity relationship studies of benzimidazole derivatives have demonstrated that substitutions at the nitrogen-1, carbon-2, carbon-5, and carbon-6 positions significantly influence biological activity. Research has shown that aryl or heteroaryl substitutions at carbon-5 or carbon-6 positions enhance anti-inflammatory activity, while alkyl substitutions at nitrogen-1 with methyl or ethyl linkers are essential for potent biological effects. The specific combination of fluorine at position 5 and propyl at nitrogen-1 in the target compound represents a substitution pattern that could potentially optimize both electronic and steric effects.

Table 3: Comparative Analysis of Related Benzimidazolone Derivatives

The analysis of more complex benzimidazolone derivatives, such as flumeridone, which contains both chlorine and fluorine substituents along with a piperidine linkage, demonstrates the potential for developing highly functionalized molecules based on the benzimidazolone scaffold. Flumeridone has a molecular weight of 443.9 grams per mole and represents a significantly more complex structure that maintains the core benzimidazolone functionality while incorporating additional pharmacophoric elements.

The comparative analysis also reveals that halogen substitution is a common modification strategy in benzimidazolone chemistry. The presence of fluorine at position 5 in the target compound can be compared to chlorine substitution patterns observed in compounds like milenperone, which contains a 5-chloro substitution pattern. These halogen modifications typically influence both electronic properties and metabolic stability, with fluorine generally providing enhanced metabolic resistance compared to other halogens.

Eigenschaften

IUPAC Name |

6-fluoro-3-propyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBUJGVPIKZEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phillips-Ladenburg Condensation

The Phillips-Ladenburg method, a classical route for benzimidazole synthesis, involves condensation of ortho-phenylenediamine derivatives with carboxylic acids or their derivatives. For 5-fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one, this approach requires 4-fluoro-1,2-diaminobenzene and propionic acid derivatives. In a typical procedure, 4-fluoro-1,2-diaminobenzene reacts with propionyl chloride in the presence of polyphosphoric acid (PPA) at 200°C for 2 hours, yielding the benzimidazole core via cyclodehydration. The reaction mechanism proceeds through intermediate amide formation, followed by intramolecular cyclization (Figure 1):

Yields for this method typically range from 50–70%, with purity dependent on recrystallization solvents such as ethanol or 2-propanol. Challenges include side reactions from over-acylation and the need for stringent temperature control.

Weidenhagen Reaction

The Weidenhagen reaction offers an alternative pathway using aldehydes instead of carboxylic acids. Here, 4-fluoro-1,2-diaminobenzene reacts with propionaldehyde under oxidative conditions. A modified protocol employs iodine in dimethyl sulfoxide (DMSO) as an oxidant, facilitating imine formation and subsequent cyclization at 80°C. This method avoids harsh acids but requires stoichiometric oxidants, limiting its scalability. Typical yields are 60–75%, with the reaction equation:

Alkylation of Preformed Benzimidazole Cores

Halogenated Alkylating Agents

A widely cited method involves alkylating 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one with 1-bromo-3-chloropropane. In a representative procedure, the benzimidazole core is dissolved in tetrahydrofuran (THF) and treated with 1-bromo-3-chloropropane in the presence of cesium carbonate (CsCO) at 60°C for 12 hours. The reaction proceeds via nucleophilic substitution at the N1 position, followed by purification via vacuum distillation (Scheme 1):

This method achieves yields up to 87.5% after distillation, with the propyl group introduced regioselectively.

Nucleophilic Substitution Conditions

Alternative alkylation strategies use propyl halides in polar aprotic solvents. For example, 5-fluoro-benzimidazol-2-one reacts with 1-iodopropane in N,N-dimethylformamide (DMF) using potassium carbonate (KCO) as a base. The reaction is conducted at 80°C for 24 hours, yielding the target compound in 65–72% after column chromatography.

Catalytic Methods

Transition Metal Catalysis

Copper-catalyzed methods have been employed to enhance reaction efficiency. A patent describes the use of copper(II) bromide (CuBr) with cesium carbonate in DMF at 130°C to facilitate N-alkylation. This approach reduces reaction times to 6–8 hours and improves yields to 85–90% by minimizing side products.

Redox Condensation Approaches

Iron-sulfur (Fe/S) catalytic systems enable one-pot synthesis from nitroaniline precursors. 2-Nitro-4-fluoroaniline reacts with propionic acid in the presence of Fe/S catalysts at 120°C, undergoing simultaneous reduction and cyclization. This method eliminates the need for isolated intermediates, achieving yields of 75–80%.

Industrial-Scale Production Techniques

Industrial protocols optimize cost and scalability. A patented continuous-flow process reacts 4-fluoro-1,2-diaminobenzene with propionyl chloride in a microreactor at 250°C, achieving 92% conversion in 10 minutes. Downstream purification uses melt crystallization to obtain pharmaceutical-grade material with >99.5% purity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Phillips-Ladenburg | PPA, 200°C, 2 h | 50–70% | High regioselectivity | Harsh conditions, moderate yields |

| Weidenhagen | I, DMSO, 80°C | 60–75% | Avoids strong acids | Requires stoichiometric oxidants |

| Alkylation (CsCO) | THF, 60°C, 12 h | 85–87.5% | High yields, scalable | Requires halogenated reagents |

| CuBr Catalysis | DMF, 130°C, 6 h | 85–90% | Fast, efficient | Copper residue removal required |

| Fe/S Redox | 120°C, 24 h | 75–80% | One-pot synthesis | Sensitive to oxygen |

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 194.21 g/mol. The presence of a fluorine atom and a propyl group enhances its chemical properties, including lipophilicity and stability, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity:

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Specifically, 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one acts as an inhibitor of Indolamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies have shown that it has low IC50 values against several cancer cell lines, demonstrating its potential as an anticancer agent.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one | IDO1 | <0.003 | Zhang et al. (2021) |

| N-(3-(1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide | IDO1 | 0.016 | Hamilton et al. (2021) |

Antimicrobial Properties:

The compound has also been explored for its antimicrobial effects. Studies have shown that benzimidazole derivatives can exhibit potent antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Biochemical Probes

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is being investigated as a fluorescent probe for detecting metal ions such as iron. Its ability to form strong interactions with metal ions makes it useful in biochemical assays.

Case Studies

Anticancer Research:

In a study by Zhang et al. (2021), the compound was tested against various cancer cell lines, revealing strong inhibitory effects on tumor growth at low concentrations. This positions it as a promising candidate in cancer therapeutics.

Antimicrobial Studies:

Research has demonstrated that derivatives of benzimidazole exhibit significant antibacterial properties against common pathogens. The precise mechanisms are still under investigation but suggest that these compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets in the biological system. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The substituent at the 1- and 5-positions significantly impacts the compound’s properties. Below is a comparative analysis of key analogs:

Biologische Aktivität

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and research findings, supported by data tables and case studies.

Synthesis and Properties

The synthesis of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one typically involves the reaction of 5-fluoro-1,3-dihydro-benzimidazol-2-one with propyl halides under basic conditions. Common bases used include potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is generally conducted under reflux conditions to enhance the substitution reaction efficiency.

The biological activity of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its lipophilicity, facilitating interactions with enzymes and receptors. This compound has been shown to inhibit various enzymes and modulate biochemical pathways, contributing to its potential therapeutic effects .

Antimicrobial Activity

Recent studies have demonstrated that 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one exhibits notable antimicrobial properties. It has been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) | Standard | Standard MIC (µg/mL) |

|---|---|---|---|

| S. typhi | 50 | Ampicillin | 100 |

| C. albicans | 250 | Griseofulvin | 500 |

| E. coli | 25 | Ciprofloxacin | 25 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its antimicrobial properties, 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one has shown potential antiviral activity. Studies indicate that it can inhibit viral replication in various models. For instance, derivatives of benzimidazole compounds have been reported to exhibit antiviral effects against viruses such as HSV-1 and VSV, with some compounds demonstrating IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one:

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation in vitro. For example, it has been tested against various cancer cell lines with significant cytotoxic effects observed at specific concentrations (IC50 values ranging from 10 to 50 µM) .

- Norepinephrine Reuptake Inhibition : A study reported that this compound acts as a norepinephrine reuptake inhibitor, which could be beneficial in treating conditions such as depression and anxiety disorders .

- Pharmacological Applications : The compound has been explored for its potential use in treating conditions related to central nervous system disorders, gastrointestinal issues, and chronic pain syndromes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A two-step approach involving alkylation followed by cyclization is commonly employed. For example, propylation of a fluorinated benzimidazole precursor using 1-bromopropane in the presence of a base (e.g., K₂CO₃) under reflux in ethanol can yield the intermediate. Cyclization is then achieved via acid catalysis. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–90°C), and purification via column chromatography with gradients of ethyl acetate/hexane. Yields >80% are achievable with strict anhydrous conditions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., propyl group integration at δ ~1.0–1.5 ppm for CH₃ and δ ~3.5–4.0 ppm for N-CH₂).

- IR Spectroscopy : Validate carbonyl stretching (C=O) at ~1700 cm⁻¹ and C-F vibrations near 1200 cm⁻¹.

- HRMS : Ensure molecular ion peaks match the exact mass (e.g., C₁₀H₁₀FN₂O: calculated 205.0875).

- X-ray Crystallography : Resolve solid-state conformation and hydrogen-bonding networks .

Q. What stability considerations are critical for handling 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one in experimental settings?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability-indicating HPLC methods (e.g., C18 column, pH 6.5 ammonium acetate buffer) should monitor degradation products. Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one?

- Methodological Answer : Use B3LYP/6-31G* basis sets for geometry optimization and frequency calculations. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Compare theoretical NMR chemical shifts (GIAO method) with experimental data to validate computational models. Solvent effects (e.g., PCM for ethanol) improve correlation with experimental UV-Vis spectra .

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazol-2-one derivatives?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with positive controls).

- Purity Analysis : Employ HPLC-MS to rule out impurities (>98% purity required).

- Structural Confirmation : Re-examine stereochemistry and tautomeric forms via X-ray or NOESY NMR.

- Meta-Analysis : Cross-reference bioactivity with substituent effects (e.g., fluoro vs. chloro analogs) .

Q. How to design a structure-activity relationship (SAR) study for fluorinated benzimidazol-2-one derivatives targeting kinase inhibition?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with variations at positions 1 (alkyl chain length) and 5 (electron-withdrawing groups like -NO₂ or -CF₃).

- In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- Molecular Docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets. Correlate docking scores (ΔG) with IC₅₀ values .

Q. What analytical challenges arise in quantifying 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one in biological matrices, and how are they addressed?

- Methodological Answer : Matrix interference (e.g., plasma proteins) necessitates solid-phase extraction (SPE) with C18 cartridges. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Calibration curves (1–1000 ng/mL) in spiked matrices validate sensitivity. Internal standards (e.g., deuterated analogs) correct for recovery losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.